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Compound of Interest

Compound Name: Solketal

Cat. No.: B138546

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Solketal
((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a versatile building block in chemical synthesis. The
information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, is intended to support research and development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Solketal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data for Solketal
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.26 Singlet 3H Methyl (CHs)
1.30 Singlet 3H Methyl (CHs)
2.0 Broad Singlet 1H Hydroxyl (-OH)
-CH and -CH:z groups
3.36 - 4.80 Multiplet 5H of the five-membered

ring

Solvent: DMSO-d6. Spectrometer: BRUKER BioSpin 500, Advance 11l HD 500 MHz.[1]

Table 2: 13C NMR Spectroscopic Data for Solketal

Chemical Shift (8) ppm Assighment
25.77 -CHs

27.11 -CHs

62.67 -CHz (ring)
66.58 -CH: (ring)
76.52 -CH (ring)
76.78 -CH (ring)
108.56 Ketal Carbon

Solvent: DMSO-d6. Spectrometer: BRUKER BioSpin 500, Advance 11l HD 500 MHz.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Solketal

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=2000YJ9Y.TXT
https://www.benchchem.com/product/b138546?utm_src=pdf-body
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=2000YJ9Y.TXT
https://www.benchchem.com/product/b138546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Functional Group

Wavenumber (cm~12) Intensity . .

Vibration
3640-3610 Strong, Sharp O-H stretch (free hydroxyl)
3500-3200 Strong, Broad O-H stretch (H-bonded)
3000-2850 Medium C—H stretch (alkanes)
1320-1000 Strong C-O0 stretch

) C—N stretch (if applicable as

1250-1020 Medium ) )

impurity)
950-910 Medium O-H bend

Note: The IR spectrum of Solketal is characterized by a prominent broad absorption for the
hydroxyl group and strong C-O stretching bands. The exact peak positions and intensities can
vary based on the sample preparation and instrument.

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data for Solketal

m/z Relative Intensity Possible Fragment
43 High [CsH7]*

59 Medium [CsH70O]*

117 High [M-CHs]*

The mass spectrum of Solketal typically shows a prominent peak for the loss of a methyl group
from the molecular ion. The base peak is often observed at m/z 43.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.
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NMR Spectroscopy (*H and **C)

e Sample Preparation:

o For *H NMR, accurately weigh 5-20 mg of Solketal.[3] For 3C NMR, a higher
concentration of 20-50 mg is recommended.[3]

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.qg.,
DMSO-d6 or CDCIs) in a clean vial.[3]

o Ensure complete dissolution by gentle vortexing or sonication.[3]

o Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of
4-5 cm.[3]

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to optimize homogeneity and resolution.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Set appropriate acquisition parameters, including the number of scans, spectral width, and
relaxation delay. For quantitative *H NMR, a longer relaxation delay is crucial.

o Acquire the spectrum.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

[e]

Integrate the peaks in the *H NMR spectrum.
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o ldentify and label the peaks in both *H and 3C NMR spectra.

FT-IR Spectroscopy

o Sample Preparation (Neat Liquid):

o Place a drop of liquid Solketal onto the surface of a clean, dry salt plate (e.g., NaCl or
KBr).

o Place a second salt plate on top of the first to create a thin liquid film between the plates.
e Instrument Setup and Data Acquisition:

o Place the salt plates in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the clean, empty salt plates.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, spectra are collected over a range of 4000 to 400 cm~1.
» Data Processing:
o Identify and label the major absorption bands in the spectrum.

o Correlate the observed bands with known functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of Solketal in a volatile organic solvent (e.g., dichloromethane or
ethyl acetate). The concentration should be optimized for the instrument's sensitivity.

¢ Instrument Setup and Data Acquisition:

o Set the GC oven temperature program. An initial temperature of 80°C, ramped at
20°C/min to 220°C can be a starting point.[1]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b138546?utm_src=pdf-body
https://www.benchchem.com/product/b138546?utm_src=pdf-body
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=2000YJ9Y.TXT
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Set the injector and detector temperatures (e.g., 250°C and 300°C, respectively).[1]

(¢]

Use a suitable capillary column (e.g., HP-5).[1]

[¢]

Inject a small volume (e.g., 1 uL) of the prepared sample into the GC.

[¢]

The eluting compounds are introduced into the mass spectrometer.

[e]

Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

» Data Processing:

[e]

Analyze the gas chromatogram to determine the retention time of Solketal.

o

Analyze the mass spectrum corresponding to the Solketal peak.

[¢]

Identify the molecular ion peak (if present) and major fragment ions.

[e]

Compare the obtained mass spectrum with a library database for confirmation.

Workflow Visualizations
Synthesis and Spectroscopic Analysis of Solketal

The following diagram illustrates a typical workflow for the synthesis of Solketal from glycerol
and acetone, followed by purification and spectroscopic characterization.
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Spectroscopic Analysis

»
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Caption: Workflow for Solketal Synthesis and Analysis.

Logic of Spectroscopic Structure Elucidation

This diagram outlines the logical process of using different spectroscopic techniques to confirm

the structure of Solketal.
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Caption: Logic of Solketal Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Solketal: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138546#spectroscopic-data-of-solketal-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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